molecular formula C13H14FNO2 B2406594 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone CAS No. 2034612-66-1

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone

Cat. No. B2406594
CAS RN: 2034612-66-1
M. Wt: 235.258
InChI Key: RNWJNQXYSPQPTA-UHFFFAOYSA-N
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Description

The compound “1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone” is a complex organic molecule. It contains a bicyclic structure (2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl), which is a common motif in many natural products and pharmaceuticals . Attached to this bicyclic structure is a 3-fluorophenyl group and a ketone functional group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bicyclic structure, the introduction of the fluorine atom, and the formation of the ketone group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a bicyclic ring system, a fluorinated phenyl ring, and a ketone group. The bicyclic ring system could potentially impart some degree of three-dimensional structure to the molecule, which could be important for its interactions with biological targets .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The ketone could potentially undergo reactions typical of carbonyl groups, such as nucleophilic addition. The C-F bond in the fluorophenyl group is relatively stable but can be activated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially influencing its behavior in a biological context .

Scientific Research Applications

Synthesis of Backbone-Constrained γ-Amino Acid Analogues

Researchers have developed a versatile synthetic approach to create C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, which are structurally related to the core of the chemical . These compounds serve as carbon-atom bridged morpholines and provide a framework for embedding γ-amino butyric acid (GABA), leading to backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin. This synthesis opens new avenues for drug development and the study of nervous system disorders (Garsi et al., 2022).

Advanced Building Blocks for Drug Discovery

Another study highlights the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, which are advanced building blocks for drug discovery. This synthesis, including the creation of a conformationally restricted analogue of proline, 2,3-ethanoproline, showcases the chemical's versatility in generating novel structures that could potentially lead to new therapeutic agents (Druzhenko et al., 2018).

Antibacterial Spectrum Extension

Research on CP-45,899, a beta-lactamase inhibitor, demonstrates the chemical's ability to extend the antibacterial spectrum of beta-lactams. This application is crucial in addressing resistant bacterial strains and enhancing the efficacy of existing antibiotics, thereby contributing significantly to the field of infectious disease treatment (English et al., 1978).

Catalysts for Asymmetric Epoxidation

The compound has also been studied as a fluoroketone catalyst for the asymmetric epoxidation of alkenes. This application is particularly relevant in synthetic organic chemistry, where the development of enantiomerically pure epoxides is critical for the synthesis of various biologically active compounds (Klein & Roberts, 2002).

Synthesis of Trifluoromethylated N,O-Heterocycles

The chemical serves as a precursor in the selective synthesis of trifluoromethylated morpholines and 1,4-oxazepanes, highlighting its role in the assembly of heterocyclic systems crucial for medicinal chemistry. This synthesis pathway emphasizes the chemical's utility in creating molecules with potential pharmacological applications (Rulev et al., 2016).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, the bicyclic structure could potentially interact with a biological target, and the fluorophenyl and ketone groups could contribute to the binding affinity or specificity .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to provide detailed information about its potential hazards. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, and investigating its potential biological activity. If it shows promising biological activity, it could be further optimized and potentially developed into a therapeutic agent .

properties

IUPAC Name

2-(3-fluorophenyl)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c14-10-3-1-2-9(4-10)5-13(16)15-7-12-6-11(15)8-17-12/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWJNQXYSPQPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone

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